N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Description
The compound N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxybenzenesulfonyl group and an N-(2-methylpropyl) side chain. Its structure integrates a sulfonamide moiety, which is common in bioactive molecules due to its ability to enhance binding affinity and metabolic stability . The 4-methoxy group on the benzene ring likely contributes to electron-donating effects, influencing both reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-27-16)28(24,25)15-7-5-14(26-3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHHFBAHTPQGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the methoxybenzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several ethanediamide and sulfonamide derivatives. Key comparisons are summarized below:
*Calculated based on the fluoro analogue (C₁₇H₂₄FN₃O₅S, MW 401.45) with substitution of F (19 g/mol) by OCH₃ (31 g/mol).
Key Findings
In contrast, the 4-fluoro analogue () withdraws electrons, which may improve metabolic stability but reduce binding affinity in certain contexts . KN-93 (), another 4-methoxybenzenesulfonyl derivative, inhibits Ca²⁺/calmodulin-dependent kinase II (IC₅₀ = 370 nM), highlighting the pharmacophoric importance of this substituent .
Ethanediamide Backbone: Compared to quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives (), the target compound’s 1,3-oxazinan-2-ylmethyl group may confer improved solubility due to its heterocyclic oxygen atom .
Biological Implications :
- The 2-methylpropyl side chain in the target compound likely enhances lipophilicity, favoring membrane penetration. This contrasts with the diphenylpropyl group in the cyclohexylpyrazole derivative (), which may hinder solubility .
Biological Activity
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound's structure includes an oxazinan ring, a methoxybenzenesulfonyl group, and an ethanediamide moiety. Its molecular formula is , with a molecular weight of 425.5 g/mol. The presence of the oxazinan ring is particularly noteworthy as it may influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O6S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 872880-69-8 |
2. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazinan Ring : The reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol leads to the formation of the oxazinan ring.
- Coupling Reaction : The intermediate is then reacted with N-(2-methylpropyl)ethanediamide under controlled conditions to yield the final product.
- Purification : Advanced purification techniques such as chromatography are employed to isolate the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptor sites, influencing signaling pathways that regulate various physiological processes.
4. Biological Activity and Case Studies
Recent studies have explored the biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
Research indicates that it may inhibit certain enzymes linked to cancer progression. For instance, studies have shown that derivatives of similar compounds can significantly reduce the activity of proteases involved in tumor metastasis.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective effects in models of neurodegenerative diseases, possibly through its ability to modulate oxidative stress pathways.
5. Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds can be useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | Similar sulfonamide structure | Moderate enzyme inhibition |
| N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide | Chlorophenyl substituent | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
